5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Overview
Description
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione is a compound that features an indole moiety linked to an imidazolidine-2,4-dione structure. This compound is notable for its presence in marine natural products and has been isolated from the coral species Leptopsammia pruvoti . The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, contributing to the compound’s biological and chemical interest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione typically involves the condensation of indole-3-carboxaldehyde with 1,3-dimethylimidazolidine-2,4-dione under acidic conditions. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The imidazolidine-2,4-dione ring can be reduced to form more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Saturated imidazolidine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive indole moiety.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione involves its interaction with biological targets through the indole moiety. This structure can bind to multiple receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of the compound.
1,3-Dimethylimidazolidine-2,4-dione: Another precursor.
Oxindole derivatives: Products of oxidation reactions involving the indole moiety
Uniqueness
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione is unique due to its combined indole and imidazolidine-2,4-dione structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-5-(indol-3-ylidenemethyl)-1,3-dimethylimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-16-12(13(18)17(2)14(16)19)7-9-8-15-11-6-4-3-5-10(9)11/h3-8,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUPBMIFSWBVAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N(C1=O)C)O)C=C2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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